![molecular formula C20H16N4O4S B3215958 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170135-60-0](/img/structure/B3215958.png)
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
- Molecular docking studies further supported the binding interactions of these potent compounds with their protein receptors .
- While not extensively explored, derivatives containing benzothiazolylamino groups have potential as agrochemicals. For instance, novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized via Betti reaction. These compounds may exhibit pesticidal properties .
- The compound has been used for treating rheumatic diseases, including rheumatoid arthritis and osteoarthritis. Its anti-inflammatory properties may contribute to its efficacy in managing these conditions .
- In a different context, the compound has been investigated for its corrosion inhibition properties. Surface analysis techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), were used to assess the degradation of low-carbon steel surfaces under the influence of this inhibitor. X-ray photoelectron spectroscopy (XPS) and energy-dispersive spectroscopy (EDS) evaluated potential inhibitor films on the steel surface. Theoretical studies using density functional theory (DFT) and molecular dynamics simulations (MD) supported the experimental findings .
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for cytotoxicity. These compounds exhibited anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .
Anti-Inflammatory Properties
Agrochemical Applications
Treatment of Rheumatic Conditions
Corrosion Inhibition
Anti-Cancer Activity: (Related Derivatives):
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . The compound is a benzothiazole derivative, which has shown significant inhibitory potency against M. tuberculosis .
Mode of Action
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . This leads to a decrease in the severity of tuberculosis symptoms.
Future Directions
properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-7-18(22-19(25)12-3-6-15-16(8-12)28-10-27-15)24(23-11)20-21-14-5-4-13(26-2)9-17(14)29-20/h3-9H,10H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPWVZVYCBMOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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